1,2,3,5-Tetraethylbenzene
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Overview
Description
1,2,3,5-Tetraethylbenzene is an organic compound with the molecular formula C14H22. It is classified as an aromatic hydrocarbon due to the presence of a benzene ring substituted with four ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraethylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with ethyl halides in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, resulting in the substitution of hydrogen atoms on the benzene ring with ethyl groups .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of ethyl-substituted benzene derivatives. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetraethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,2,3,5-Tetraethylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,2,3,5-tetraethylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the ethyl groups on the benzene ring can activate the ring towards electrophilic attack, facilitating the substitution process. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
1,2,3,4-Tetraethylbenzene: Another isomer with four ethyl groups on the benzene ring, but with a different substitution pattern.
1,2,4,5-Tetraethylbenzene: Similar to 1,2,3,5-tetraethylbenzene but with ethyl groups at different positions on the benzene ring.
1,2,3,5-Tetramethylbenzene (Isodurene): A compound with four methyl groups instead of ethyl groups on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of ethyl groups can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its methyl-substituted counterparts .
Properties
CAS No. |
38842-05-6 |
---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,2,3,5-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-12(6-2)14(8-4)13(7-3)10-11/h9-10H,5-8H2,1-4H3 |
InChI Key |
QJEXLOSCNXHBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)CC)CC |
Origin of Product |
United States |
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